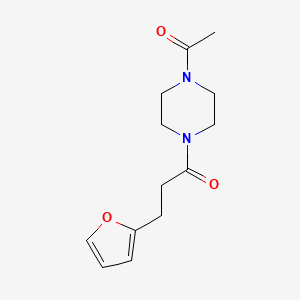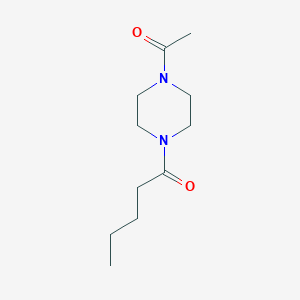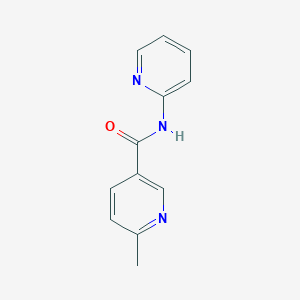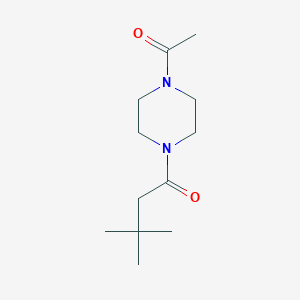
2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BPA and is synthesized through a specific method that involves the reaction of benzhydrol and pyridine-2-carbaldehyde with acetic anhydride.
Mecanismo De Acción
The mechanism of action of 2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes in the body, which are involved in the development and progression of cancer and other diseases. The compound has also been found to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect in the development of anti-cancer drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide are still being studied. However, it has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-bacterial activity. It has also been found to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide in lab experiments include its significant anti-cancer, anti-inflammatory, and anti-bacterial activity, as well as its low toxicity profile. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the use of 2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide in scientific research. One potential direction is the development of new anti-cancer drugs based on this compound. Another potential direction is the development of new drugs to treat inflammatory and bacterial diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The synthesis of this compound involves the reaction of benzhydrol and pyridine-2-carbaldehyde with acetic anhydride. This compound has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-bacterial activity, making it a potential candidate for the development of new drugs. The future directions for the use of this compound in scientific research include the development of new drugs and further studies to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide involves the reaction of benzhydrol and pyridine-2-carbaldehyde with acetic anhydride. The reaction takes place in the presence of a catalyst, which is usually a strong acid such as sulfuric acid. The reaction produces a white solid, which is then purified using recrystallization. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide has been widely used in scientific research due to its potential application in various fields. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity and has been used as a lead compound for the development of new anti-cancer drugs. It has also been found to exhibit anti-inflammatory and anti-bacterial activity, making it a potential candidate for the development of new drugs to treat various diseases.
Propiedades
IUPAC Name |
2-benzhydryloxy-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(23-15-19-13-7-8-14-22-19)16-25-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,21H,15-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHVZUJURCQZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)



![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)


